N-(2-bromobenzyl)-1,1,1-trifluoromethanamine
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Overview
Description
N-(2-bromobenzyl)-1,1,1-trifluoromethanamine is an organic compound characterized by the presence of a bromobenzyl group attached to a trifluoromethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromobenzyl)-1,1,1-trifluoromethanamine typically involves the reaction of 2-bromobenzyl bromide with trifluoromethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromobenzyl)-1,1,1-trifluoromethanamine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can yield amine derivatives with different functional groups
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Sodium Hydroxide: Commonly used as a base in substitution reactions.
Hydrogen Gas: Employed in reduction reactions under catalytic conditions
Major Products Formed
The major products formed from these reactions include various substituted benzyl derivatives, oxidized compounds, and reduced amine derivatives.
Scientific Research Applications
N-(2-bromobenzyl)-1,1,1-trifluoromethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(2-bromobenzyl)-1,1,1-trifluoromethanamine involves its interaction with specific molecular targets and pathways. The bromobenzyl group can interact with various enzymes and receptors, modulating their activity. The trifluoromethanamine moiety can influence the compound’s lipophilicity and bioavailability, affecting its overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Benzyl Bromide: Similar in structure but lacks the trifluoromethanamine group.
2-Bromobenzyl Alcohol: Contains a hydroxyl group instead of the trifluoromethanamine moiety.
2-Bromobenzyl Chloride: Similar structure with a chlorine atom instead of the trifluoromethanamine group.
Uniqueness
The trifluoromethanamine group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C8H7BrF3N |
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Molecular Weight |
254.05 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-1,1,1-trifluoromethanamine |
InChI |
InChI=1S/C8H7BrF3N/c9-7-4-2-1-3-6(7)5-13-8(10,11)12/h1-4,13H,5H2 |
InChI Key |
NXFCYQLVLNSSJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(F)(F)F)Br |
Origin of Product |
United States |
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